molecular formula C8H4BrNO2 B1267563 4-Bromophthalimide CAS No. 6941-75-9

4-Bromophthalimide

Cat. No. B1267563
CAS RN: 6941-75-9
M. Wt: 226.03 g/mol
InChI Key: GNYICZVGHULCHE-UHFFFAOYSA-N
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Description

4-Bromophthalimide is a yellow to slightly yellow powder . It is used as an intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

4-Bromophthalimide can be synthesized from inexpensive 4-bromophthalimide in just three steps including one Pd-catalyzed Stille cross-coupling . It can also be synthesized using optimized microwave and direct heteroarylation protocols .


Molecular Structure Analysis

The molecular formula of 4-Bromophthalimide is C8H4BrNO2 and its molecular weight is 226.03 .


Chemical Reactions Analysis

4-Bromophthalimide is known to be involved in oxidation and kinetics of different organic compounds . It has been used in the oxidation of dextrose and in the synthesis of organic π-conjugated small molecules .


Physical And Chemical Properties Analysis

4-Bromophthalimide has a melting point of 235 °C and a density of 1.826±0.06 g/cm3 . It is soluble in N,N-DMF .

Scientific Research Applications

Pharmaceutical Intermediate

4-Bromophthalimide: is widely used as an intermediate in the synthesis of pharmaceutical compounds . Its reactivity allows for the creation of various pharmaceutical agents, playing a crucial role in the development of new drugs and treatments.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis processes . It is involved in the construction of complex organic molecules, which are essential for the synthesis of various organic products, including dyes, resins, and other polymers.

Oxidizing Agent

4-Bromophthalimide: exhibits oxidative behavior, which is utilized for the oxidation of organic compounds . It can convert harmful substances into less toxic or environmentally friendly materials, making it valuable in environmental remediation efforts.

Kinetic Studies

The kinetics of oxidation reactions involving 4-Bromophthalimide are of significant interest in chemical research . Understanding these reactions helps in the development of more efficient and selective oxidation processes in various industrial applications.

Enolization Studies

In acidic mediums, 4-Bromophthalimide is used to study the enolization of 4-oxobutanoic acids . These studies are important for pharmaceutical chemistry, as they relate to the reactivity and stability of potential drug molecules.

Catalysis

4-Bromophthalimide: can act as a catalyst in certain chemical reactions . Its catalytic properties are exploited to enhance reaction rates and yields, which is beneficial in both research and industrial manufacturing.

Environmental Chemistry

Due to its oxidative properties, 4-Bromophthalimide is used in environmental chemistry to study the degradation of pollutants . It helps in understanding the chemical processes that can mitigate environmental contamination.

Biological Significance

The reactivity of 4-Bromophthalimide with biological molecules is of interest in biochemistry and medicinal chemistry . It can be used to modify peptides and proteins, which is useful in the study of biological functions and the development of therapeutic agents.

Mechanism of Action

Target of Action

4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .

Mode of Action

The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .

Biochemical Pathways

The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.

Action Environment

The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.

Safety and Hazards

4-Bromophthalimide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromophthalimide has been used in the design of organometallic protein kinase inhibitors . It has also been used in the study of oxidation of organic compounds present in the environment .

properties

IUPAC Name

5-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYICZVGHULCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284615
Record name 4-Bromophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalimide

CAS RN

6941-75-9
Record name 6941-75-9
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Record name 4-Bromophthalimide
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Record name 4-Bromophthalimide
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-amino-1H-isoindole-1,3(2H)-dione (1.0 g, 6.2 mmol) dissolved in sulfuric acid solution (2 mL of Con. H2SO4 in 7.5 mL of H2O) at 0° C., was added ice cold sodium nitrite solution (0.8 g in 2 mL of H2O) dropwise. After 45 min of stirring at 0° C., CuBr (3.4 g, 23.7 mmol) and HBr[48%] (13.6 mL, 4 vol. w.r.t. CuBr) were added at the same temperature. The resulting mixture was stirred at 80° C. for 8 h then poured into crushed ice. Filtered the solid, washed with ice cold water and dried thoroughly to give 0.6 g (43.0%) of 5-bromo-1H-isoindole-1,3(2H)-dione as a brown colour solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?

A1: 4-Bromophthalimide serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []

Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?

A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes 4-Bromophthalimide derivatives promising candidates for developing specific and potent kinase inhibitors.

Q3: Are there any crystallographic studies available that provide insights into the binding mode of 4-Bromophthalimide derivatives with protein kinases?

A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from 4-Bromophthalimide, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of 4-Bromophthalimide derivatives as ATP-competitive kinase inhibitors.

Q4: Aside from protein kinase inhibition, has 4-Bromophthalimide been explored in other research areas?

A4: Yes, 4-Bromophthalimide has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of 4-Bromophthalimide in this specific chemical context. []

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